2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone (CAS 126581-65-5) is a highly reactive, bifunctional alpha-haloketone building block widely procured for the synthesis of advanced fluorinated heterocycles [1]. Featuring a highly labile alpha-bromide leaving group paired with a 5-fluoro-2-hydroxyphenyl moiety, it serves as a privileged precursor for constructing 5-fluorobenzofurans, fluorinated chromones, and 2-arylthiazoles[2]. The strategic placement of the 5-fluoro substituent provides essential electronic modulation and metabolic blocking capabilities, while the pre-installed alpha-bromide ensures rapid, high-yielding condensation kinetics under mild conditions, making it a critical raw material for pharmaceutical lead optimization and specialty materials development.
Substituting this specific compound with closely related analogs introduces severe process and performance liabilities. Utilizing the unfluorinated analog (2-bromo-1-(2-hydroxyphenyl)ethanone) fails to impart the necessary metabolic stability and lipophilicity required in modern pharmaceutical applications, leading to downstream pharmacokinetic failures [1]. Conversely, attempting to substitute with the alpha-chloro analog (2-chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone) drastically reduces electrophilic reactivity. The sluggish condensation kinetics of the alpha-chloro variant necessitate harsher reaction conditions (prolonged heating and stronger bases), which frequently trigger oxidative degradation of the unprotected phenolic hydroxyl group, resulting in complex crude mixtures, lower isolated yields, and increased purification costs [2].
In standard Hantzsch thiazole synthesis and related condensation reactions, the identity of the alpha-halide dictates the required reaction conditions and ultimate yield. The target compound, an alpha-bromo ketone, undergoes rapid nucleophilic displacement, typically achieving >85% yield within 2-4 hours at room temperature or under mild heating . In contrast, the alpha-chloro analog exhibits significantly slower kinetics, requiring prolonged reflux (>12 hours) and often yielding <60% due to competing side reactions and thermal degradation of the phenolic group [1].
| Evidence Dimension | Condensation yield and reaction time |
| Target Compound Data | >85% yield, 2-4 hours (mild conditions) |
| Comparator Or Baseline | 2-Chloro-1-(5-fluoro-2-hydroxyphenyl)ethanone (<60% yield, >12 hours reflux) |
| Quantified Difference | 25%+ higher yield and >3x faster reaction time under milder conditions |
| Conditions | Hantzsch thiazole synthesis with thiourea derivatives |
Procuring the alpha-bromo variant allows for mild, rapid cyclization, preserving the sensitive 2-hydroxyl group and minimizing costly downstream purification.
The inclusion of the 5-fluoro substituent in the building block is critical for the pharmacokinetic viability of downstream active pharmaceutical ingredients (APIs). When comparing heterocycles derived from the target compound to those derived from the unfluorinated baseline, the presence of the fluorine atom at the para-position relative to the phenolic oxygen effectively blocks cytochrome P450-mediated aromatic oxidation [1]. This structural modification typically results in a 2- to 3-fold increase in the metabolic half-life of the resulting pharmacophore in human liver microsome (HLM) assays [2].
| Evidence Dimension | Metabolic half-life (HLM assay) of derived APIs |
| Target Compound Data | 2x to 3x extension in half-life |
| Comparator Or Baseline | 2-Bromo-1-(2-hydroxyphenyl)ethanone (unfluorinated baseline) |
| Quantified Difference | 100% to 200% increase in metabolic stability |
| Conditions | In vitro human liver microsome (HLM) clearance assays of downstream derivatives |
Starting with the pre-fluorinated building block is essential for pharmaceutical buyers to ensure their final compounds meet strict metabolic stability thresholds.
Procuring the pre-brominated 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone provides significant operational advantages over synthesizing it in-house from the unbrominated precursor. Direct alpha-bromination of 1-(5-fluoro-2-hydroxyphenyl)ethanone is notoriously problematic, often resulting in competitive ring bromination due to the activating nature of the phenolic hydroxyl group, which limits isolated yields to ~60-70% [1]. By purchasing the >95% pure pre-brominated compound, manufacturers eliminate the need to handle hazardous brominating agents (e.g., elemental bromine or pyridinium tribromide) and bypass a low-yielding, difficult-to-purify synthetic step [2].
| Evidence Dimension | Effective yield and process safety |
| Target Compound Data | >95% pure reactive intermediate (direct procurement) |
| Comparator Or Baseline | 1-(5-Fluoro-2-hydroxyphenyl)ethanone (~60-70% yield post in-house bromination) |
| Quantified Difference | Elimination of 1 hazardous step and ~30% yield loss associated with in-house bromination |
| Conditions | Industrial scale-up and precursor preparation |
Procuring the pre-brominated compound streamlines manufacturing workflows, improves batch-to-batch reproducibility, and reduces hazardous chemical handling.
The compound is the optimal starting material for base-catalyzed intramolecular cyclization (following O-alkylation or related displacements), enabling the rapid construction of 5-fluorobenzofuran cores essential for modern drug discovery [1].
As demonstrated by its superior condensation kinetics, this alpha-bromoketone is the preferred electrophile for reacting with thioureas or thioamides under mild conditions, generating 2-(5-fluoro-2-hydroxyphenyl)thiazole derivatives without degrading the sensitive phenolic group [2].
The bifunctional nature of the molecule makes it an ideal precursor for condensation reactions aimed at building fluorinated oxygen heterocycles, which are highly valued for their enhanced lipophilicity and target binding affinity in medicinal chemistry [1].
Irritant